4-(2-Trifluoromethyl-4-chlorophenyl)pyridine
Overview
Description
4-(2-Trifluoromethyl-4-chlorophenyl)pyridine is a chemical compound that belongs to the class of trifluoromethylated pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a chlorine atom attached to a phenyl ring, which is further connected to a pyridine ring. The unique structural features of this compound make it an important subject of study in various fields, including chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine typically involves the reaction between a trifluoromethyl pyridine building block and a chlorinated phenyl counterpart. One common method includes the trifluoromethylation of 4-iodophenyl compounds, followed by coupling with pyridine derivatives . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Trifluoromethyl-4-chlorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can
Biological Activity
4-(2-Trifluoromethyl-4-chlorophenyl)pyridine, often referred to as TFP, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural features of TFP include:
- A trifluoromethyl group (), which enhances lipophilicity and can influence biological interactions.
- A chlorophenyl group , which may contribute to its pharmacological properties.
- A pyridine ring , known for its role in various biochemical interactions.
TFP exhibits its biological effects through several mechanisms:
- Enzyme Interaction : TFP has been shown to interact with cytochrome P450 enzymes, which are pivotal in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, thereby affecting metabolic pathways and drug efficacy.
- Cell Signaling Modulation : The compound influences key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, impacting cell proliferation and apoptosis. This modulation can alter gene expression related to oxidative stress responses and cellular metabolism.
- Binding Affinity : At the molecular level, TFP can bind to active sites on various enzymes and proteins, leading to changes in their activity. This binding can result in significant alterations in cellular functions, including gene regulation.
Biological Activities
The compound has demonstrated a range of biological activities:
- Anticancer Properties : Research indicates that TFP derivatives exhibit cytotoxic effects against cancer cell lines. The presence of the trifluoromethyl group is correlated with increased lipophilicity and enhanced anticancer activity .
- Anti-inflammatory Effects : TFP has been associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways .
- Antimicrobial Activity : Compounds structurally related to TFP have shown antibacterial and antifungal activities, suggesting that TFP may also possess similar properties .
Case Studies
Several studies highlight the biological activity of TFP:
- Cytotoxicity Studies : In vitro studies have demonstrated that TFP derivatives exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
- Inflammation Models : In animal models of inflammation, TFP has been shown to reduce swelling and pain indicators, comparable to established anti-inflammatory drugs like diclofenac .
- Metabolic Pathway Analysis : Biochemical assays have revealed that TFP alters metabolic pathways by modulating enzyme activity involved in drug metabolism and detoxification processes .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
4-[4-chloro-2-(trifluoromethyl)phenyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N/c13-9-1-2-10(8-3-5-17-6-4-8)11(7-9)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJRZRDZWYMZNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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